

physical and chemical properties of N,N-Dimethylbenzenecarbothioamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethylbenzenecarbothioamide*

Cat. No.: *B103472*

[Get Quote](#)

An In-depth Technical Guide to N,N-Dimethylbenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylbenzenecarbothioamide, a tertiary thioamide derivative of benzoic acid, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. The replacement of the carbonyl oxygen with sulfur in the amide functional group imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological relevance of **N,N-Dimethylbenzenecarbothioamide**.

Core Physical and Chemical Properties

Quantitative data for **N,N-Dimethylbenzenecarbothioamide** is summarized in the table below. It is important to note that while some physical properties have been reported, experimental data for properties such as melting point and detailed solubility are not readily available in public literature. For comparative purposes, data for the analogous compound, N,N-Dimethylbenzamide, is also included.

Property	N,N-Dimethylbenzenecarbothioamide	N,N-Dimethylbenzamide (for comparison)
CAS Number	15482-60-7[1]	611-74-5
Molecular Formula	C ₉ H ₁₁ NS	C ₉ H ₁₁ NO
Molecular Weight	165.26 g/mol	149.19 g/mol
Appearance	Not specified (likely a solid or oil)	White to slightly yellow crystalline solid[2]
Melting Point	Not available	43-45 °C[2]
Boiling Point	231 °C at 760 mmHg[1]	132-133 °C at 15 mmHg[2]
Density	1.083 g/cm ³ [1]	~1.0 g/cm ³
Solubility	Expected to be soluble in organic solvents.	Soluble in many organic solvents; slightly soluble in water.[3]

Synthesis and Experimental Protocols

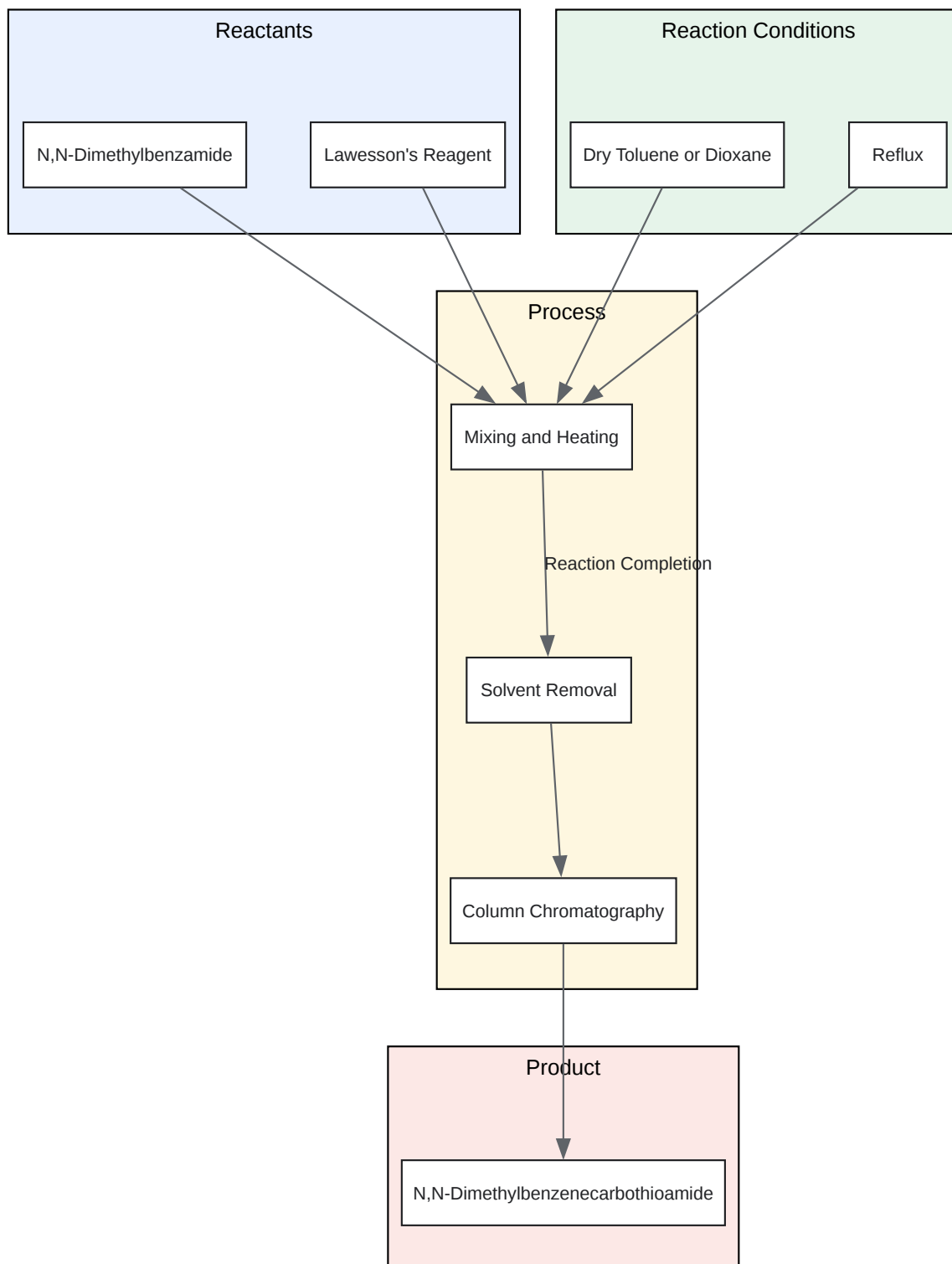
While a specific, detailed experimental protocol for the synthesis of **N,N-Dimethylbenzenecarbothioamide** is not widely published, a general and effective method for the preparation of tertiary thioamides involves the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

General Experimental Protocol for Thionation of N,N-Dimethylbenzamide:

- **Reaction Setup:** To a solution of N,N-Dimethylbenzamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane, add Lawesson's reagent (0.5 equivalents).
- **Reaction Conditions:** The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

- Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **N,N-Dimethylbenzenecarbothioamide**.

General Synthesis Workflow for N,N-Dimethylbenzenecarbothioamide

[Click to download full resolution via product page](#)Caption: General synthesis workflow for **N,N-Dimethylbenzenecarbothioamide**.

Spectroscopic Characterization (Predicted)

Although experimental spectra for **N,N-Dimethylbenzenecarbothioamide** are not readily available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum would likely show two singlets for the two N-methyl groups due to hindered rotation around the C-N bond. The aromatic protons would appear as a multiplet in the range of 7.2-7.8 ppm.
- ^{13}C NMR: The spectrum would exhibit a signal for the thiocarbonyl carbon (C=S) significantly downfield, typically in the range of 190-210 ppm. Signals for the N-methyl carbons would be observed in the aliphatic region, and the aromatic carbons would appear in the 120-140 ppm range.
- IR Spectroscopy: A strong absorption band corresponding to the C=S stretching vibration would be expected in the region of 1200-1050 cm^{-1} . The C-N stretching vibration would likely appear around 1350-1280 cm^{-1} .
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at $m/z = 165$, corresponding to the molecular weight of the compound.

Chemical Reactivity

The thioamide functional group in **N,N-Dimethylbenzenecarbothioamide** governs its chemical reactivity. The sulfur atom is nucleophilic and can react with various electrophiles. The thiocarbonyl group can also undergo reactions typical of this functional class.

- Reaction with Electrophiles: The sulfur atom can be alkylated or acylated. For instance, reaction with alkyl halides would yield the corresponding S-alkylated thioimide salt.
- Reaction with Nucleophiles: The thiocarbonyl carbon is electrophilic and can be attacked by nucleophiles, although it is generally less reactive than a carbonyl carbon.
- Hydrolysis: Thioamides can be hydrolyzed to the corresponding amides, though the reaction conditions are typically harsher than for amide hydrolysis.

Potential Biological Activity and Signaling Pathways

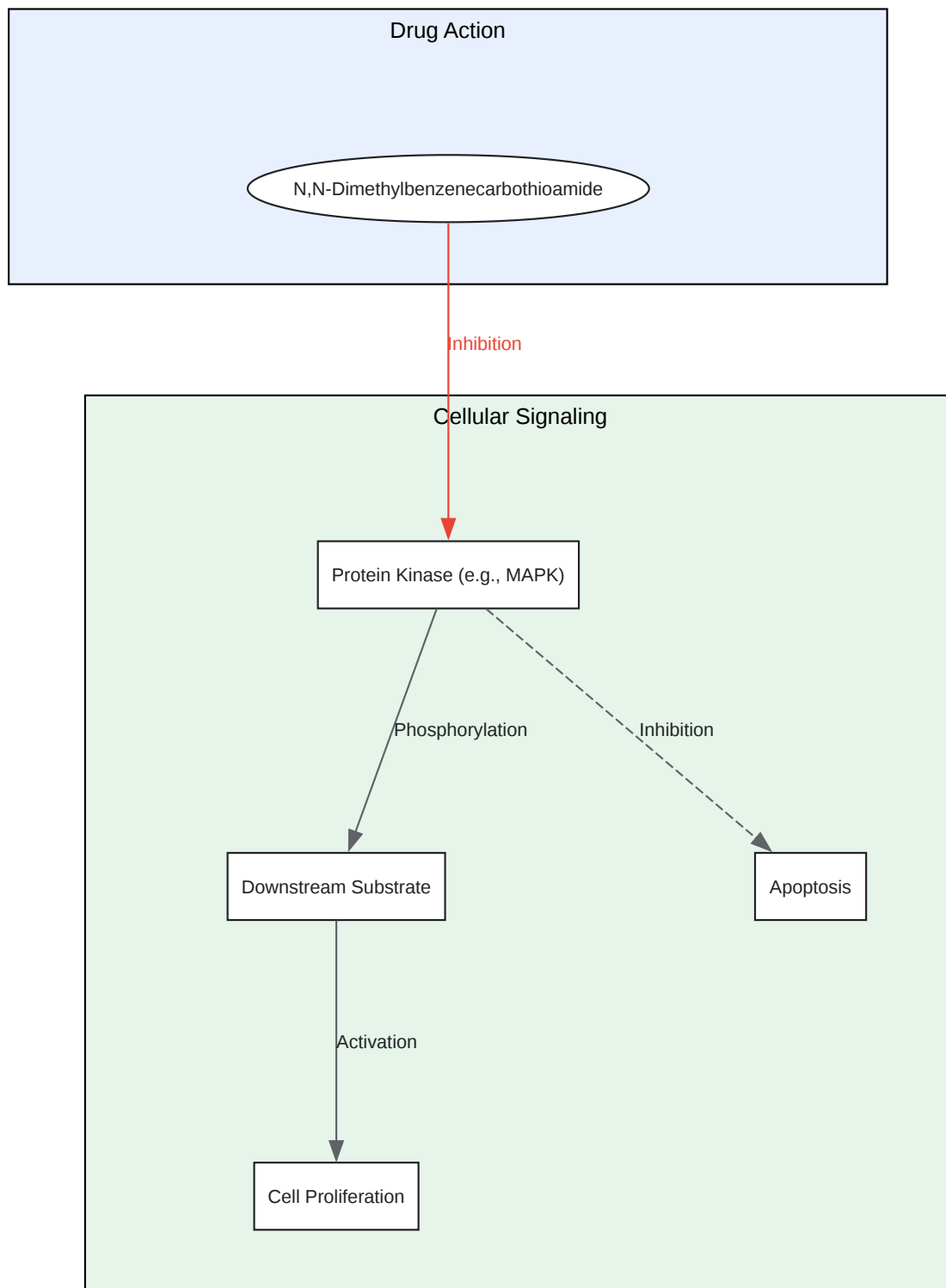
While there is no specific research on the biological activity of **N,N-**

Dimethylbenzenecarbothioamide, the broader class of aromatic thioamides has been investigated for various therapeutic applications. Thioamides are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.^{[4][5]}

The mechanism of action for many thioamides involves their ability to act as bioisosteres of amides, potentially inhibiting enzymes by mimicking the natural substrate.^[6] Some thioamide-containing compounds have been shown to target specific signaling pathways involved in cell proliferation and survival. For instance, some kinase inhibitors incorporate a thioamide moiety.

Given the structural similarity to other biologically active aromatic thioamides, it is plausible that **N,N-Dimethylbenzenecarbothioamide** could interact with signaling pathways involved in cancer or infectious diseases. A hypothetical pathway could involve the inhibition of a protein kinase, leading to downstream effects on cell cycle regulation and apoptosis.

Hypothetical Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

N,N-Dimethylbenzenecarbothioamide is a compound with interesting, yet underexplored, chemical and potential biological properties. While detailed experimental data is sparse in the public domain, this guide provides a framework for its synthesis, predicted characteristics, and potential areas of application based on the known chemistry of thioamides. Further research into this and related compounds is warranted to fully elucidate their potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylbenzenecarbothioamide | CAS#:15482-60-7 | Chemsrcc [chemsrc.com]
- 2. N,N-Dimethylbenzamide | 611-74-5 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of N,N-Dimethylbenzenecarbothioamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103472#physical-and-chemical-properties-of-n-n-dimethylbenzenecarbothioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com